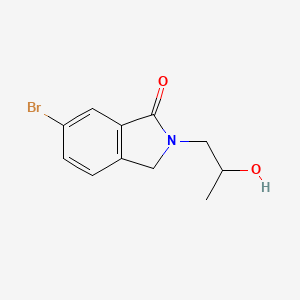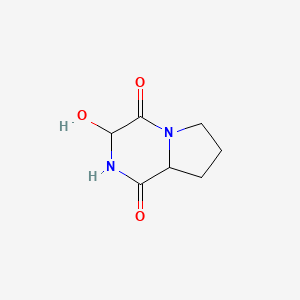
1-(Bromomethyl)-1-(2-ethoxyethyl)cyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-1-(2-ethoxyethyl)cyclobutane is an organic compound that belongs to the class of cyclobutanes It is characterized by a cyclobutane ring substituted with a bromomethyl group and a 2-ethoxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-1-(2-ethoxyethyl)cyclobutane can be synthesized through several methods. One common approach involves the bromination of 1-(methyl)-1-(2-ethoxyethyl)cyclobutane. This reaction typically uses bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to achieve selective bromination at the methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of bromine and radical initiators in a controlled environment allows for efficient and scalable production of the compound.
化学反应分析
Types of Reactions
1-(Bromomethyl)-1-(2-ethoxyethyl)cyclobutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 1-(hydroxymethyl)-1-(2-ethoxyethyl)cyclobutane or 1-(aminomethyl)-1-(2-ethoxyethyl)cyclobutane.
Oxidation: Formation of 1-(bromomethyl)-1-(2-ethoxyethyl)cyclobutanol or 1-(bromomethyl)-1-(2-ethoxyethyl)cyclobutanone.
Reduction: Formation of 1-(methyl)-1-(2-ethoxyethyl)cyclobutane.
科学研究应用
1-(Bromomethyl)-1-(2-ethoxyethyl)cyclobutane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It may be used in the synthesis of novel materials with specific properties.
Biological Studies: The compound can be used to study the effects of cyclobutane derivatives on biological systems.
作用机制
The mechanism of action of 1-(Bromomethyl)-1-(2-ethoxyethyl)cyclobutane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different functional groups.
相似化合物的比较
1-(Bromomethyl)-1-(2-ethoxyethyl)cyclobutane can be compared with other similar compounds such as:
1-(Chloromethyl)-1-(2-ethoxyethyl)cyclobutane: Similar in structure but with a chlorine atom instead of a bromine atom. The reactivity may differ due to the different halogen.
1-(Bromomethyl)-1-(2-methoxyethyl)cyclobutane: Similar in structure but with a methoxy group instead of an ethoxy group. The steric and electronic effects may vary.
1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopentane: Similar in structure but with a cyclopentane ring instead of a cyclobutane ring. The ring size can influence the compound’s reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromomethyl and a 2-ethoxyethyl group on a cyclobutane ring, which can lead to distinct reactivity and applications.
属性
分子式 |
C9H17BrO |
|---|---|
分子量 |
221.13 g/mol |
IUPAC 名称 |
1-(bromomethyl)-1-(2-ethoxyethyl)cyclobutane |
InChI |
InChI=1S/C9H17BrO/c1-2-11-7-6-9(8-10)4-3-5-9/h2-8H2,1H3 |
InChI 键 |
BRLVVYISWJXCEZ-UHFFFAOYSA-N |
规范 SMILES |
CCOCCC1(CCC1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid](/img/structure/B13640334.png)
![6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one](/img/structure/B13640341.png)





![acetic acid;2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13640374.png)



